molecular formula C10H15N4O13P3S B1226696 6-Mercaptopurine ribonucleoside triphosphate CAS No. 27652-34-2

6-Mercaptopurine ribonucleoside triphosphate

Cat. No.: B1226696
CAS No.: 27652-34-2
M. Wt: 524.23 g/mol
InChI Key: GQNRDWAOABGWGP-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mercaptopurine ribonucleoside triphosphate (6-thio-ITP) is an active metabolite of the prodrug 6-mercaptopurine (6-MP), a cornerstone in the treatment of leukemia and autoimmune disorders. Structurally, 6-thio-ITP is a ribonucleotide analog where the oxygen atom in the hypoxanthine base of inosine triphosphate (ITP) is replaced by a sulfur atom. This modification enables its competitive inhibition of RNA polymerases by mimicking guanosine triphosphate (GTP) .

Mechanism of Action:
6-thio-ITP inhibits DNA-dependent RNA polymerases (both polymerase I and II) by competing with GTP at the enzyme’s binding site, thereby reducing RNA chain initiation and elongation. This disruption of RNA synthesis contributes to the cytotoxic effects of 6-MP in cancer cells .

Metabolic Pathway: 6-MP is converted intracellularly via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioinosine monophosphate (6-TIMP), which is subsequently phosphorylated to 6-thio-ITP .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine ribonucleoside triphosphate typically involves the phosphorylation of 6-mercaptopurine ribonucleoside. This can be achieved through a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine ribonucleoside triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to 6-Mercaptopurine Ribonucleoside Triphosphate

This compound is a significant metabolite of the drug 6-mercaptopurine, which is primarily used in the treatment of acute lymphoblastic leukemia and other malignancies. This compound plays a crucial role in various biochemical pathways, particularly in purine metabolism, and has applications in drug discovery and therapeutic interventions.

Cancer Therapy

This compound is primarily recognized for its role in cancer therapy, especially in acute lymphoblastic leukemia (ALL). It acts as an antimetabolite that interferes with nucleic acid synthesis by inhibiting purine metabolism. This inhibition is critical in the therapeutic regimen for ALL, where it helps maintain remission and reduce relapse rates .

Case Study: Maintenance Therapy in ALL

A study highlighted that low-intensity maintenance therapy with 6-mercaptopurine significantly limits relapse occurrences in patients with ALL, achieving over an 80% cure rate in children . This underscores its importance as a cornerstone of multiagent chemotherapy protocols.

Mechanistic Studies

Research has demonstrated that this compound serves as a competitive inhibitor of several enzymes involved in purine metabolism. Notably, it inhibits T4 RNA ligase, which is vital for RNA processing and manipulation . Understanding these interactions aids in elucidating the drug's mechanism of action and potential resistance pathways.

Pharmacogenetics

Pharmacogenetic studies have shown that genetic polymorphisms, particularly in the thiopurine methyltransferase gene, significantly affect the metabolism of 6-mercaptopurine and its metabolites. This variability can influence treatment outcomes and toxicity profiles among patients . A population pharmacokinetic model developed for pediatric patients indicated that incorporating genetic factors into dosing regimens could optimize therapeutic efficacy while minimizing adverse effects.

Drug Development

The compound has been utilized as a model substrate in drug development studies to evaluate enzyme kinetics and interactions with other therapeutic agents. Its role as a substrate for thiopurine methyltransferase provides insights into the metabolic pathways of thiopurines and their derivatives .

Comparative Data Table

Application AreaDescriptionKey Findings/Impact
Cancer TherapyAntimetabolite used in ALL treatmentAchieves >80% cure rate; reduces relapse
Mechanistic StudiesInhibitor of T4 RNA ligase; affects RNA processingEnhances understanding of drug resistance mechanisms
PharmacogeneticsGenetic variability influences drug metabolismOptimizes dosing based on TPMT genotype
Drug DevelopmentModel substrate for evaluating enzyme kineticsProvides insights into metabolic pathways

Mechanism of Action

The mechanism of action of 6-mercaptopurine ribonucleoside triphosphate involves its incorporation into nucleic acids, where it acts as a purine antagonist. It competes with natural purine derivatives (hypoxanthine and guanine) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Once incorporated, it inhibits the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

6-Thioguanine Triphosphate (6-TGTP)

Structure : 6-TGTP is a triphosphorylated metabolite of 6-thioguanine (6-TG), featuring a sulfur substitution at the 6-position of the guanine base.
Mechanism : Unlike 6-thio-ITP, 6-TGTP incorporates into DNA during replication, causing DNA strand breaks and mismatch repair errors. It also inhibits purine biosynthesis by pseudofeedback inhibition of glutamine phosphoribosylpyrophosphate amidotransferase .
Clinical Relevance : 6-TGTP’s DNA-directed mechanism results in prolonged cytotoxicity, making it effective in acute myeloid leukemia but with a higher risk of secondary malignancies compared to 6-MP derivatives .

6-Methylmercaptopurine Ribonucleoside Triphosphate (6-MMPR-TP)

Structure: A methylated derivative of 6-MP, featuring a methylthio group at the 6-position. Mechanism: 6-MMPR-TP is formed via S-adenosylmethionine-mediated methylation of 6-MP ribonucleotides. While it exhibits minimal direct cytotoxicity, it potentiates 6-MP activity by inhibiting purine synthesis and enhancing 6-TIMP accumulation . Clinical Relevance: High intracellular levels of 6-MMPR-TP correlate with hepatotoxicity, necessitating therapeutic drug monitoring during 6-MP therapy .

8-Azaguanine Triphosphate

Structure: An aza analog of guanine with a nitrogen substitution at the 8-position. Mechanism: Incorporates into RNA, disrupting ribosomal function and translation. Clinical Relevance: Limited use due to rapid resistance development and overlapping toxicity with other purine analogs .

Key Comparative Data

Compound Target Primary Mechanism Cytotoxicity Source Clinical Implications
6-thio-ITP RNA polymerases I/II Competitive GTP inhibition, RNA synthesis block RNA transcription arrest Leukemia, immunosuppression
6-TGTP DNA, purine enzymes DNA incorporation, pseudofeedback inhibition DNA damage, purine depletion AML, high risk of secondary cancers
6-MMPR-TP Purine synthesis enzymes Methylation product, purine synthesis inhibition Indirect (enhances 6-MP) Hepatotoxicity marker
8-Azaguanine Triphosphate RNA RNA incorporation, ribosomal dysfunction Translation errors Limited due to resistance

Research Findings and Synergistic Effects

  • Synergy with 6-MMPR: Pre-treatment with 6-methylmercaptopurine ribonucleoside (6-MMPR) enhances 6-MP conversion to 6-TIMP and 6-thio-ITP by upregulating 5-phosphoribosyl-1-pyrophosphate (PRPP) levels, amplifying cytotoxicity in Ehrlich ascites carcinoma .
  • Pseudofeedback Inhibition : Both 6-thio-ITP and 6-TGTP inhibit early purine biosynthesis enzymes, mimicking natural purine ribonucleotides and depleting nucleotide pools .

Biological Activity

6-Mercaptopurine ribonucleoside triphosphate (6-MP-RTP) is a nucleoside analog derived from 6-mercaptopurine (6-MP), a medication primarily used in the treatment of leukemia and autoimmune diseases. As a purine analog, 6-MP-RTP plays a crucial role in inhibiting nucleic acid synthesis, which is essential for cellular proliferation. This article explores the biological activity of 6-MP-RTP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

6-MP-RTP exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Purine Synthesis : 6-MP is converted into various metabolites, including 6-MP-RTP, which inhibits enzymes involved in purine metabolism, such as amidophosphoribosyltransferase. This inhibition leads to reduced levels of purine nucleotides, ultimately affecting DNA and RNA synthesis.
  • Incorporation into Nucleic Acids : As a triphosphate form, 6-MP-RTP can be incorporated into RNA and DNA. This incorporation can lead to the formation of faulty nucleic acids, disrupting normal cellular function and promoting apoptosis in rapidly dividing cells.
  • Immunosuppressive Effects : The compound also exhibits immunosuppressive properties by affecting T-lymphocyte proliferation and cytokine production, making it useful in treating autoimmune conditions.

Biological Activity Data

The biological activity of 6-MP-RTP can be summarized in the following table:

Biological Activity Effect Reference
Inhibition of DNA synthesisDecreased proliferation of cancer cells
RNA incorporationFormation of dysfunctional RNA
ImmunosuppressionReduced T-cell activation
Cytotoxicity in leukemia cellsInduction of apoptosis
Synergistic effects with other drugsEnhanced efficacy in combination therapies

Case Study 1: Treatment of Acute Lymphoblastic Leukemia (ALL)

A clinical study investigated the efficacy of 6-MP in combination with other chemotherapeutic agents in children with ALL. The results demonstrated that patients receiving 6-MP exhibited higher remission rates compared to those on standard therapy alone. The study highlighted the role of 6-MP-RTP in enhancing the cytotoxic effects on leukemic cells while minimizing toxicity to normal cells.

Case Study 2: Autoimmune Disorders

In a cohort study involving patients with autoimmune diseases such as Crohn's disease and ulcerative colitis, treatment with 6-MP led to significant clinical improvement. The immunosuppressive effects mediated by 6-MP-RTP contributed to decreased inflammation and remission rates in these patients. Monitoring of lymphocyte counts indicated a dose-dependent relationship between 6-MP administration and immunosuppression.

Research Findings

Recent research has further elucidated the biological activity of 6-MP-RTP:

  • Metabolic Pathways : A study identified key metabolic pathways involved in the conversion of 6-MP to its active forms, including 6-MP-RTP. Understanding these pathways is crucial for optimizing therapeutic strategies and minimizing side effects .
  • Pharmacogenomics : Variations in genes related to thiopurine metabolism, such as TPMT (thiopurine S-methyltransferase), significantly affect the efficacy and toxicity profiles of 6-MP treatments. Genotyping patients for TPMT variants can help tailor dosing regimens for improved outcomes .
  • Combination Therapies : Investigations into combination therapies involving 6-MP-RTP have shown promising results in enhancing treatment efficacy for various cancers. For instance, combining 6-MP with other agents like methotrexate has been shown to produce synergistic effects, leading to improved patient outcomes .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 6-mercaptopurine ribonucleoside triphosphate with high purity for in vitro studies?

  • Methodological Answer : Synthesis requires stringent control of reaction conditions (e.g., pH, temperature) to minimize byproducts. Post-synthesis purification via reverse-phase HPLC is critical, with UV detection at 320 nm to confirm the thiol group’s presence. Characterization should include 31^{31}P-NMR to verify triphosphate integrity and mass spectrometry for molecular weight validation. Biological activity must be confirmed using enzymatic assays (e.g., incorporation into RNA transcripts via RNA polymerases) .

Q. How can researchers differentiate this compound from structurally similar nucleosides in complex biological matrices?

  • Methodological Answer : Utilize ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for high-resolution separation. Selectivity can be enhanced using ion-pairing reagents (e.g., tributylamine acetate) to improve retention of charged triphosphates. Structural confirmation requires fragmentation patterns (MS2^2) and comparison with synthetic standards. Note that traditional phenyl-boronate affinity methods are ineffective due to the absence of cis-diol groups in deoxynucleosides .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported cytotoxicity data of this compound across different cancer cell lines?

  • Methodological Answer : Discrepancies may arise from variability in intracellular metabolic enzymes (e.g., thiopurine methyltransferase [TPMT] or NUDT15). Design studies to:

  • Quantify enzyme activity in each cell line via Western blot or enzymatic assays.
  • Use isotopically labeled triphosphates (e.g., 13^{13}C-6-MP) to track metabolic incorporation into DNA/RNA.
  • Perform dose-response curves with controls for hypoxia, which alters nucleotide salvage pathways. Replicate findings across ≥3 biological replicates to ensure statistical robustness .

Q. How can researchers design studies to elucidate the intracellular metabolic fate of this compound while accounting for inter-individual variability in nucleotide metabolism?

  • Methodological Answer : Combine in vitro and ex vivo models:

  • Use patient-derived xenografts (PDXs) or primary cells to capture metabolic heterogeneity.
  • Employ stable isotope-resolved metabolomics (SIRM) with 15^{15}N-labeled precursors to trace thiopurine incorporation into nucleotides.
  • Integrate CRISPR-Cas9 knockdown of metabolic enzymes (e.g., TPMT) to assess their role in drug activation/toxicity. Statistical models (e.g., mixed-effects regression) should account for covariates like age and genetic polymorphisms .

Q. What methodological challenges exist in quantifying this compound incorporation into RNA transcripts, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Low abundance : Use attomole-sensitive LC-MS platforms with parallel reaction monitoring (PRM) for targeted quantification .
  • RNA degradation : Implement RNA-stabilizing buffers (e.g., RNAlater) during extraction.
  • Sequence context bias : Pair ribonucleoside triphosphate quantification with next-generation RNA sequencing to map incorporation sites. Normalize data using spike-in controls (e.g., synthetic RNA with known modification levels) .

Q. How should researchers address conflicting evidence regarding the role of this compound in inducing pro-apoptotic vs. anti-inflammatory effects?

  • Methodological Answer : Conduct time-resolved transcriptomic and proteomic analyses:

  • Use single-cell RNA-seq to distinguish cell-type-specific responses in heterogeneous tissues.
  • Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining to confirm apoptosis induction.
  • Validate anti-inflammatory effects via cytokine profiling (e.g., IL-6, TNF-α) and NF-κB pathway inhibition assays. Control for off-target effects using competitive inhibitors (e.g., hypoxanthine) .

Q. Key Methodological Considerations

  • Statistical Rigor : Report means with standard deviations (SD) or confidence intervals (CI) reflecting instrument precision. Avoid claiming "significance" without adjusted p-values (e.g., Bonferroni correction for multiple comparisons) .
  • Reproducibility : Follow FAIR data principles—ensure raw mass spectrometry files and analytical workflows are publicly archived .
  • Ethical Compliance : Disclose IRB approval for studies involving human-derived samples and adhere to ARRIVE guidelines for animal research .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNRDWAOABGWGP-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27652-34-2
Record name Thio-ITP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27652-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thioinosine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Mercaptopurine ribonucleoside triphosphate
6-Mercaptopurine ribonucleoside triphosphate
6-Mercaptopurine ribonucleoside triphosphate
6-Mercaptopurine ribonucleoside triphosphate
6-Mercaptopurine ribonucleoside triphosphate
6-Mercaptopurine ribonucleoside triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.